[2-(1,3-Thiazol-2-yl)phenyl]methanamine hydrochloride
CAS No.: 1216451-39-6
Cat. No.: VC6792777
Molecular Formula: C10H11ClN2S
Molecular Weight: 226.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216451-39-6 |
|---|---|
| Molecular Formula | C10H11ClN2S |
| Molecular Weight | 226.72 |
| IUPAC Name | [2-(1,3-thiazol-2-yl)phenyl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H10N2S.ClH/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10;/h1-6H,7,11H2;1H |
| Standard InChI Key | CZVFYMGNLHDZBB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CN)C2=NC=CS2.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound consists of a phenyl group substituted at the ortho-position with a thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) and a methanamine group. The hydrochloride salt forms via protonation of the primary amine, enhancing solubility in polar solvents. Key structural features include:
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Thiazole ring: Aromatic system with nitrogen at position 1 and sulfur at position 3, contributing to electron-deficient properties .
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Phenyl-thiazole linkage: The thiazole is directly bonded to the benzene ring at carbon 2, creating a planar conjugated system .
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Methanamine hydrochloride: The group, protonated to , introduces basicity and ionic character .
The IUPAC name, [2-(1,3-thiazol-2-yl)phenyl]methanamine; hydrochloride, reflects this connectivity .
Spectroscopic and Crystallographic Data
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X-ray crystallography: While no crystal structure of this specific compound is publicly available, analogous thiazole-phenyl systems exhibit monoclinic or orthorhombic packing with intermolecular hydrogen bonds stabilizing the lattice .
Synthesis and Reaction Pathways
General Synthetic Strategies
The synthesis of thiazole-containing compounds often involves cyclization reactions between α-halo ketones and thioamides or thioureas . For [2-(1,3-thiazol-2-yl)phenyl]methanamine hydrochloride, a plausible route involves:
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Bromination: Treatment of 2-(thiazol-2-yl)benzaldehyde with -bromosuccinimide (NBS) to introduce a bromine at the benzylic position.
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Amination: Displacement of the bromide with ammonia or a protected amine source.
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Salt formation: Reaction with hydrochloric acid to yield the hydrochloride salt .
One-Pot Methodologies
Recent advances in thiazole synthesis emphasize one-pot protocols to improve efficiency. For example, El-Sawah et al. demonstrated a four-step, one-pot synthesis of thiazol-2(3H)-imines using α-active methylene ketones, NBS, potassium thiocyanate, and primary amines . Adapting this approach, [2-(1,3-Thiazol-2-yl)phenyl]methanamine hydrochloride could be synthesized via:
This method avoids chromatographic purification, aligning with green chemistry principles .
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in water and polar aprotic solvents (e.g., DMSO, ethanol) due to ionic character; poorly soluble in nonpolar solvents .
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Stability: Stable under ambient conditions but may degrade under strong acidic/basic conditions or prolonged UV exposure.
Analytical Characterization
Spectroscopic Techniques
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-NMR: Aromatic protons (δ 7.2–8.1 ppm), thiazole protons (δ 6.8–7.0 ppm), and benzylic (δ 3.5–4.0 ppm) .
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IR: N–H stretches (~3200 cm), C=S (670 cm), and aromatic C–C (1600 cm) .
Chromatographic Methods
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HPLC: Reverse-phase C18 column, mobile phase = acetonitrile/water (0.1% TFA), retention time ~6–8 minutes .
Future Directions
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Pharmacological profiling: Screen for antimicrobial, anticancer, or neuroprotective activity.
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Process optimization: Develop scalable one-pot syntheses to reduce waste.
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Structural derivatization: Explore substitutions on the phenyl or thiazole rings to enhance bioactivity.
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